Protegrin-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protegrin-4 is a small cationic peptide that is found in porcine leukocytes. It is a member of the protegrin family of antimicrobial peptides, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Protegrin-4 has been of particular interest to researchers due to its potent antimicrobial activity and its potential as a therapeutic agent.
Mechanism Of Action
The mechanism of action of protegrin-4 involves the disruption of bacterial cell membranes. It binds to the bacterial membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.
Biochemical And Physiological Effects
Protegrin-4 has been shown to have a range of biochemical and physiological effects. It has been shown to induce the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
Protegrin-4 has several advantages as a research tool. It is relatively easy to synthesize using SPPS, and it has potent antimicrobial activity against a wide range of bacteria. However, there are also limitations to its use. It can be difficult to work with due to its hydrophobic nature, and its activity can be affected by factors such as pH and salt concentration.
Future Directions
There are several potential future directions for research on protegrin-4. One area of interest is the development of protegrin-4-based therapeutics for the treatment of bacterial infections. Another area of interest is the investigation of the immunomodulatory effects of protegrin-4, which may have implications for the treatment of inflammatory diseases. Finally, there is also potential for the use of protegrin-4 as a research tool for the study of bacterial membrane structure and function.
Synthesis Methods
Protegrin-4 can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for the synthesis of peptides. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified.
Scientific Research Applications
Protegrin-4 has been the subject of extensive research due to its potential as a therapeutic agent. It has been shown to have potent antimicrobial activity against a wide range of bacteria, including multidrug-resistant strains. In addition, it has been shown to have activity against fungi and viruses.
properties
CAS RN |
157214-61-4 |
---|---|
Product Name |
Protegrin-4 |
Molecular Formula |
C86H138N32O19S4 |
Molecular Weight |
2052.5 g/mol |
IUPAC Name |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-21-[(2S)-butan-2-yl]-30-(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-24-(1H-indol-3-ylmethyl)-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C86H138N32O19S4/c1-9-45(8)68-82(137)115-61-41-141-138-38-58(76(131)109-53(20-14-28-99-85(93)94)71(126)104-36-65(123)108-57(75(130)118-68)32-47-33-101-51-18-11-10-16-49(47)51)113-74(129)56(31-46-22-24-48(119)25-23-46)111-77(132)59(112-73(128)55(30-42(2)3)110-72(127)54(21-15-29-100-86(95)96)107-63(121)35-102-62(120)34-103-70(125)50(87)17-12-26-97-83(89)90)39-139-140-40-60(114-81(136)67(44(6)7)117-79(61)134)78(133)116-66(43(4)5)80(135)105-37-64(122)106-52(69(88)124)19-13-27-98-84(91)92/h10-11,16,18,22-25,33,42-45,50,52-61,66-68,101,119H,9,12-15,17,19-21,26-32,34-41,87H2,1-8H3,(H2,88,124)(H,102,120)(H,103,125)(H,104,126)(H,105,135)(H,106,122)(H,107,121)(H,108,123)(H,109,131)(H,110,127)(H,111,132)(H,112,128)(H,113,129)(H,114,136)(H,115,137)(H,116,133)(H,117,134)(H,118,130)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-,68-/m0/s1 |
InChI Key |
DUDXZJRHGONAAZ-ZFOLPASKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
Other CAS RN |
157214-61-4 |
sequence |
RGGRLCYCRGWICVCVGR |
synonyms |
PG-4 protegrin protegrin PG-4 protegrin-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.